molecular formula C10H18O3 B13730610 Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester CAS No. 182804-99-5

Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester

Cat. No.: B13730610
CAS No.: 182804-99-5
M. Wt: 186.25 g/mol
InChI Key: ZCEVHQZQLVGWGI-UHFFFAOYSA-N
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Description

Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of butanoic acid, where the butanoic acid is esterified with a tetrahydro-2H-pyran-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester typically involves the esterification of butanoic acid with tetrahydro-2H-pyran-2-ylmethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Butanoic acid and tetrahydro-2H-pyran-2-ylmethanol.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Mechanism of Action

The mechanism of action of butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in metabolic pathways. The tetrahydro-2H-pyran-2-ylmethyl group can also interact with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Butanoic acid, (tetrahydro-2H-pyran-2-yl)methyl ester can be compared with other similar compounds such as:

Properties

CAS No.

182804-99-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

oxan-2-ylmethyl butanoate

InChI

InChI=1S/C10H18O3/c1-2-5-10(11)13-8-9-6-3-4-7-12-9/h9H,2-8H2,1H3

InChI Key

ZCEVHQZQLVGWGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCCCO1

Origin of Product

United States

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